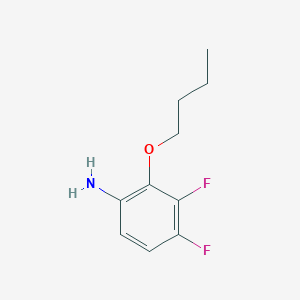

2-Butoxy-3,4-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDYNGJRKOJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697086 | |

| Record name | 2-Butoxy-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935251-05-1 | |

| Record name | 2-Butoxy-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Studies

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like 2-Butoxy-3,4-difluoroaniline, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The aniline (B41778) chromophore, consisting of a benzene (B151609) ring substituted with an amino group, typically exhibits two primary absorption bands.

The more intense band, usually observed at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. The second, less intense band at longer wavelengths, is due to the n → π* transition, involving the non-bonding electrons of the nitrogen atom in the amino group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

Table 1: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~240 - 255 | ~8,000 - 12,000 |

| n → π | ~285 - 300 | ~1,000 - 2,000 |

Note: The data in this table is predictive and based on the analysis of similar substituted anilines. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃F₂NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of substituted anilines and ethers. The primary fragmentation processes would likely involve the butoxy substituent and the aromatic ring.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the butoxy group, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable oxonium ion.

Loss of butene: A McLafferty-type rearrangement could lead to the elimination of butene (C₄H₈) from the butoxy group, resulting in a fragment corresponding to 2-hydroxy-3,4-difluoroaniline radical cation.

Cleavage of the C-O bond: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the butoxy group could lead to the formation of a butoxy radical or cation and a difluoroaniline radical cation.

Ring fragmentation: At higher energies, fragmentation of the aromatic ring itself may occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Predicted Ion Structure/Fragment Lost |

| 201 | [M]⁺ (Molecular Ion) |

| 158 | [M - C₃H₇]⁺ |

| 145 | [M - C₄H₈]⁺ |

| 129 | [M - C₄H₈O]⁺ |

Note: The m/z values in this table are predicted based on the expected fragmentation patterns of the molecule. The relative intensities of these peaks would depend on the ionization conditions.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the butoxy group relative to the plane of the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and potential weak C-H···F interactions, would also be elucidated, providing insight into the crystal packing and the forces that stabilize the solid-state structure.

Due to the lack of publicly available crystallographic data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.365 |

Note: The data presented in this table is purely hypothetical and serves to illustrate the parameters determined in an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 2 Butoxy 3,4 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for the given system, providing detailed information about its geometry and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dovepress.com For 2-Butoxy-3,4-difluoroaniline, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). dovepress.com

This optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides the precise coordinates of each atom in the molecule's lowest energy state. From this, key energetic properties, such as the total energy and heat of formation, can be calculated. These values are crucial for assessing the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be obtained from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-O (Butoxy) | ~1.37 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-N-H | ~115° |

| Dihedral Angle | C-C-O-C (Butoxy) | Varies (conformation) |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data for simplification. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate descriptions of the electronic structure.

While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of electron correlation effects within the this compound molecule. This precision is particularly important for accurately predicting properties that are sensitive to the subtle distribution of electrons.

Electronic Structure and Reactivity Descriptors

Beyond geometry and energy, computational methods reveal descriptors that predict a molecule's reactivity and interaction with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the region where electrons are most likely to be donated (nucleophilic character), while the LUMO is where electrons are most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. For this compound, the analysis would show how the electron-donating amino and butoxy groups and the electron-withdrawing fluorine atoms influence the energy and distribution of these orbitals.

Table 2: Calculated Quantum Chemical Descriptors (Based on HOMO-LUMO Energies) These parameters are derived from HOMO and LUMO energy values and help quantify reactivity. The values are hypothetical examples.

| Parameter | Formula | Description |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Global Electrophilicity (ω) | μ2 / (2η) (where μ = -χ) | Index for quantifying electrophilic character. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. dovepress.com It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would likely show:

Negative potential (red/yellow): Regions rich in electrons, such as around the nitrogen atom of the amine group, the oxygen of the butoxy group, and the fluorine atoms. These are sites susceptible to electrophilic attack.

Positive potential (blue): Electron-deficient regions, typically around the hydrogen atoms of the amine group and the aromatic ring. These are sites for nucleophilic attack.

The MEP map provides a clear, intuitive picture of the charge distribution and is crucial for predicting intermolecular interactions. dovepress.com

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insight into bonding, charge transfer, and hyperconjugation (stabilizing electron delocalization). wisc.edu

Global and Local Reactivity Indices

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting the reactivity and the reactive sites within a molecule. researchgate.net For a molecule like this compound, these indices would help in understanding its behavior in chemical reactions.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Global Nucleophilicity (N): Describes the molecule's ability to donate electrons. rsc.org

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on similar aromatic amines utilize HOMO-LUMO analysis to calculate the energy gap, ionization potential, and electron affinity, which are then used to determine the global reactivity descriptors. researchgate.net

Local Reactivity Indices , such as Fukui functions (ƒ(r)) and Parr functions (P(r)), are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.orgchemrxiv.org For this compound, these calculations would pinpoint which atoms on the aniline (B41778) ring or its substituents are the most reactive. For example, analysis of local electrophilicity (ωk) and nucleophilicity (Nk) can explain regioselectivity in reactions. rsc.org The nitrogen atom of the amino group and specific carbons in the benzene (B151609) ring would be key sites for such analysis.

A hypothetical table of calculated reactivity indices for this compound, based on methodologies applied to similar compounds, is presented below.

Table 1: Hypothetical Global and Local Reactivity Indices for this compound This table is for illustrative purposes and is based on general principles of computational chemistry, not on published experimental data for this specific compound.

| Reactivity Descriptor | Hypothetical Value | Significance |

| Global Indices | ||

| HOMO Energy (EHOMO) | -5.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | -3.15 eV | Electron escaping tendency |

| Global Hardness (η) | 2.35 eV | Resistance to charge transfer |

| Global Electrophilicity (ω) | 2.12 eV | Electron-accepting capability |

| Local Indices (Fukui Functions) | ||

| ƒk+ (on N atom) | 0.15 | Susceptibility to nucleophilic attack |

| ƒk- (on N atom) | 0.08 | Susceptibility to electrophilic attack |

| ƒk0 (on C4 atom) | 0.12 | Susceptibility to radical attack |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. diva-portal.org For this compound, MD simulations would provide insights into its conformational flexibility, particularly the rotation of the butoxy group and the interactions between the substituents.

Conformational Analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. The butoxy group of this compound has several rotatable bonds, leading to a variety of possible conformations. chemscene.com Computational methods can be used to perform a systematic search of the conformational space to find the lowest energy (most stable) conformers. This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Molecular Dynamics Simulations would typically involve placing the this compound molecule in a simulated environment, such as a box of solvent molecules, and then solving Newton's equations of motion for the system. uoa.grscilit.com These simulations can reveal:

The stability of different conformers at various temperatures.

The dynamics of the solvent molecules around the aniline.

The time-averaged properties of the molecule, which can be compared with experimental data.

MD simulations are particularly useful for understanding how a molecule might interact with a biological target, such as an enzyme's active site, by assessing the stability of the binding pose over time. uoa.gr

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation Setup This table illustrates a general setup and is not based on a specific study of this compound.

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P or SPC/E water model | Simulates the aqueous environment |

| System Size | ~10,000 atoms | Includes the molecule and surrounding solvent |

| Simulation Time | 100 ns - 1 µs | Allows for sampling of conformational changes |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Boundary Conditions | Periodic | Avoids edge effects in the simulation box |

Solvent Effects Modeling in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Theoretical studies must account for these solvent effects to provide accurate predictions. raco.cat For this compound, the polarity of the solvent would affect its electronic structure and reactivity.

There are two main approaches to modeling solvent effects in computational chemistry:

Explicit Solvent Models: Individual solvent molecules are included in the simulation, as in the MD simulations described above. This method is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant. This approach is less computationally demanding and is often used in DFT calculations to estimate the bulk effects of the solvent on the solute's properties. Popular implicit solvent models include the Polarizable Continuum Model (PCM).

For this compound, modeling solvent effects would be important for:

Predicting its absorption and fluorescence spectra in different solvents (solvatochromism). raco.cat

Calculating its solubility in various media.

Determining the relative stability of different conformers in polar versus non-polar environments.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and understand the electronic properties of a molecule. researchgate.net

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can be calculated. For this compound, this would help in assigning the peaks in its experimental NMR spectra and confirming its chemical structure.

Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of vibrational modes can be calculated using DFT. chemrxiv.org This allows for the assignment of bands in the experimental FT-IR and FT-Raman spectra to specific molecular vibrations, such as the N-H stretches of the amine group, C-F stretches, and the various vibrations of the benzene ring and butoxy chain.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.org These calculations can provide insight into the nature of the electronic transitions (e.g., π→π* or n→π* transitions).

Table 3: Predicted Spectroscopic Data for this compound The data in this table are hypothetical and serve as an example of what computational predictions would entail. They are not from published, peer-reviewed studies on this specific compound.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm | Aromatic protons |

| Chemical Shift (δ) | ~4.0 ppm | -O-CH₂- protons | |

| Chemical Shift (δ) | ~3.5 ppm | -NH₂ protons | |

| ¹³C NMR | Chemical Shift (δ) | ~140-155 ppm | Aromatic carbons attached to F |

| Chemical Shift (δ) | ~110-120 ppm | Other aromatic carbons | |

| Chemical Shift (δ) | ~70 ppm | -O-CH₂- carbon | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3500 cm⁻¹ | N-H stretching |

| Wavenumber (cm⁻¹) | ~1200-1300 cm⁻¹ | C-F stretching | |

| Wavenumber (cm⁻¹) | ~1100-1250 cm⁻¹ | C-O stretching | |

| UV-Vis Spectroscopy | λ_max | ~290 nm | π→π* transition |

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group and the phenyl ring, is the primary site of many characteristic reactions.

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character, allowing it to attack electron-deficient centers. This reactivity is somewhat moderated by the electron-withdrawing effects of the two fluorine atoms on the aromatic ring, which decrease the electron density on the nitrogen. Nevertheless, the amine group readily participates in several fundamental reactions.

Acylation: The amine reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., HCl or a carboxylate).

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. researchgate.net

Diazotization: At low temperatures, the primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring through Sandmeyer or related reactions.

Table 1: Summary of Nucleophilic Reactions of the Amine Group

| Reaction Type | Typical Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | N-(2-butoxy-3,4-difluorophenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | Mixture of N-methyl and N,N-dimethyl derivatives |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich phenyl ring. The position of this attack is directed by the existing substituents. In 2-Butoxy-3,4-difluoroaniline, four substituents influence the regiochemical outcome: the amino (-NH₂), butoxy (-OBu), and two fluoro (-F) groups.

The amino and butoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. unizin.org The fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are also ortho and para directors because their lone pairs can participate in resonance. rsc.org

The available positions for substitution on the ring are C5 and C6. The directing effects of the substituents are summarized below:

-NH₂ group (at C1): Strongly activating; directs ortho (to C6) and para (to C4, which is blocked).

-OBu group (at C2): Strongly activating; directs ortho (to C1 and C3, both blocked) and para (to C5).

-F group (at C3): Deactivating; directs ortho (to C2 and C4, both blocked) and para (to C6).

-F group (at C4): Deactivating; directs ortho (to C3, blocked, and C5) and para (to C1, blocked).

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Activating/Deactivating | Directing Effect | Influence on C5 | Influence on C6 |

|---|---|---|---|---|

| -NH₂ (C1) | Strongly Activating | ortho, para | Weak | Strong |

| -OBu (C2) | Strongly Activating | ortho, para | Strong | Weak |

| -F (C3) | Deactivating | ortho, para | Weak | Strong |

| -F (C4) | Deactivating | ortho, para | Strong | Weak |

| Predicted Outcome | | | Minor Product | Major Product |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. youtube.comyoutube.com This reaction is typically catalyzed by an acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent dehydration of this intermediate yields the final imine product, characterized by a carbon-nitrogen double bond (C=N). researchgate.netyoutube.com The reaction is reversible and is often driven to completion by removing the water that is formed.

Reactions of the Butoxy Substituent

The butoxy group (-O-CH₂CH₂CH₂CH₃) is generally less reactive than the aniline moiety, but the ether linkage and the alkyl chain can undergo specific transformations under certain conditions.

The ether linkage in the butoxy group is stable under most conditions but can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon of the butyl group in an Sₙ2 reaction. This results in the cleavage of the C-O bond, producing 2-hydroxy-3,4-difluoroaniline (a phenol (B47542) derivative) and the corresponding butyl halide (e.g., 1-bromobutane).

Direct functionalization of the saturated butyl chain is challenging due to the inherent stability of C-H bonds in alkanes.

Benzylic Reactions: Reactions that typically occur at the benzylic position (the carbon directly attached to an aromatic ring) are not applicable here. The carbon atom attached to the oxygen is an α-carbon to an ether, not a benzylic carbon. Therefore, oxidation of the side chain to a carboxylic acid using strong oxidizing agents like KMnO₄, a common reaction for alkylbenzenes, will not occur with this alkoxyarene. openstax.orglibretexts.org

Radical Halogenation: Under harsh conditions, such as the presence of UV light or high temperatures, the butyl chain can undergo free-radical halogenation (e.g., with Cl₂ or Br₂). studymind.co.uk However, this reaction is notoriously unselective and would likely produce a complex mixture of mono- and poly-halogenated isomers, with the halogen substituting at various positions along the butyl chain. youtube.comyoutube.com

Interplay of Fluorine Atoms with Reactivity

The reactivity of this compound is significantly modulated by the electronic properties of its fluorine substituents. Fluorine atoms exert a strong influence on the electron density of the aromatic ring through two opposing effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).

Influence of Fluorine on Aromatic Ring Activation/Deactivation:

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic π-system, thereby deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted aniline. The two fluorine atoms at the C3 and C4 positions synergistically enhance this deactivation.

Conversely, the fluorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atoms. However, for fluorine, the inductive effect is significantly stronger than the resonance effect.

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |

| Amino (-NH₂) | C1 | Weakly withdrawing | Strongly donating | Activating |

| Butoxy (-OC₄H₉) | C2 | Withdrawing | Strongly donating | Activating |

| Fluoro (-F) | C3 | Strongly withdrawing | Weakly donating | Deactivating |

| Fluoro (-F) | C4 | Strongly withdrawing | Weakly donating | Deactivating |

Impact on Regioselectivity and Reaction Rates

The directing effects of the substituents on the this compound ring govern the regioselectivity of its reactions, particularly in electrophilic aromatic substitution.

The amino group is a powerful ortho-, para-director. The butoxy group is also an ortho-, para-director. The fluorine atoms, despite being deactivating, are also ortho-, para-directing. The positions available for substitution on the ring are C5 and C6.

Position C6: This position is ortho to the strongly activating amino group and meta to the butoxy group and the C3-fluorine.

Position C5: This position is meta to the amino group, para to the butoxy group, and ortho to the C4-fluorine.

Given the dominant directing influence of the amino group, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amine. The steric hindrance from the adjacent butoxy group might slightly reduce the rate of substitution at this site, but the electronic activation from the amino group is typically the controlling factor.

The rate of reaction is diminished by the electron-withdrawing fluorine atoms. Therefore, reactions involving this compound generally require more forcing conditions (e.g., stronger electrophiles, higher temperatures) than those with its non-fluorinated counterparts. Studies on related C4-substituted 2-fluoroanilines have highlighted how substitution patterns dictate the regioselectivity of metabolic hydroxylations, indicating a predominant role for C4-hydroxylation pathways in determining certain biological outcomes. nih.gov This suggests that the electronic environment, heavily influenced by fluorine, is critical in determining which sites on the ring are most susceptible to attack.

Mechanistic Pathways of Key Transformations

Investigation of Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are crucial for the functionalization of fluorinated aromatic compounds like this compound. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions that might otherwise be challenging. nih.govbeilstein-journals.org

The amino group can act as a directing group in C-H activation reactions, facilitating the functionalization of the C6 position. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. The likely mechanism involves the coordination of the metal to the nitrogen atom of the aniline, followed by ortho-metalation to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the desired product.

The table below outlines potential transition metal-catalyzed reactions involving this compound.

| Reaction Type | Metal Catalyst (Example) | Potential Reaction Site | Description |

| C-H Arylation | Pd(OAc)₂ | C6-H | Direct coupling of the C-H bond with an aryl halide. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | N-H | Coupling of the aniline with an aryl halide to form a diarylamine. |

| C-H Borylation | Ir complexes | C6-H | Introduction of a boryl group, which can be further functionalized. |

Single Electron Transfer (SET) Processes in Photochemistry

The photochemistry of anilines often involves Single Electron Transfer (SET) processes, particularly in the presence of an electron acceptor. nih.govrsc.org For this compound, the electron-rich nature of the aniline nitrogen makes it susceptible to oxidation via SET upon photoirradiation.

The general mechanism proceeds as follows:

Photoexcitation: A photocatalyst (e.g., Eosin Y) or a suitable reaction partner absorbs light, promoting it to an excited state. acs.org

Electron Transfer: The excited species accepts an electron from the aniline, generating the aniline radical cation and the reduced form of the acceptor. nih.gov

Intermediate Reaction: The highly reactive aniline radical cation can then undergo various reactions, such as coupling with other radicals or deprotonation followed by further transformation. nih.gov

These photoinduced SET reactions provide a mild and efficient pathway for functionalizing anilines without the need for high temperatures, enabling transformations like difluoroalkylation. nih.govacs.org The redox properties of the involved components are critical for determining the thermodynamic feasibility of the SET processes. acs.org

Base-Assisted Internal Electrophilic-type Substitution (BIES) Mechanisms

The Base-Assisted Internal Electrophilic-type Substitution (BIES) mechanism is a pathway relevant to C-H activation reactions catalyzed by transition metals. researchgate.net This mechanism is particularly pertinent for substrates like this compound where a directing group (the amino group) is present.

The key steps in a BIES pathway for the C-H functionalization at the C6 position are:

Coordination: The amino group of the aniline coordinates to the metal center (e.g., Cobalt).

C-H Cleavage: A base assists in the deprotonation of the C6-H bond. This step is concerted with the metalation of the carbon, forming a five-membered metallacyclic intermediate. This is considered an internal electrophilic substitution on the aromatic ring by the metal center.

Functionalization: The metallated intermediate then reacts with an electrophile or undergoes oxidative addition/reductive elimination with a coupling partner to yield the final product and regenerate the catalyst.

Mechanistic studies often indicate that this pathway avoids the high energy barriers associated with direct oxidative addition of a C-H bond to the metal center. researchgate.net

Kinetics and Thermodynamic Aspects of Reactions

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the kinetic and thermodynamic properties of this compound (CAS Number: 935251-05-1). At present, there are no publicly available studies that specifically detail the reaction rates, mechanisms, or the thermodynamic changes associated with chemical transformations involving this compound.

While general principles of physical organic chemistry allow for predictions regarding the reactivity of substituted anilines, the specific electronic and steric effects of the butoxy and difluoro substituents on the aniline ring would require empirical data for accurate characterization. For instance, the electron-donating butoxy group at the ortho position and the electron-withdrawing fluorine atoms at the meta and para positions create a unique electronic environment that would influence the kinetics of electrophilic aromatic substitution, nucleophilic attack on the amino group, and other characteristic reactions of anilines.

General studies on the kinetics and thermodynamics of other substituted anilines have established methodologies that could be applied to this compound. These often involve techniques such as spectrophotometry to monitor reaction progress and determine rate constants. Thermodynamic parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are typically determined by studying the effect of temperature on the reaction rate.

However, without specific experimental data for this compound, any discussion of its reaction kinetics and thermodynamics would be purely speculative. The generation of detailed data tables and in-depth research findings, as requested, is not possible based on the current body of scientific knowledge. Further experimental research is necessary to elucidate the kinetic and thermodynamic profile of this specific chemical compound.

Applications As Advanced Intermediates in Medicinal and Agrochemical Chemistry Research

Precursors for Pharmaceutical Scaffolds

The strategic placement of the amine, fluorine, and butoxy groups on the phenyl ring allows chemists to employ this intermediate in the synthesis of diverse pharmaceutical candidates.

Difluorinated aromatic compounds are key components in a number of anti-inflammatory drugs. For instance, 2,4-difluoroaniline (B146603) is a known starting material for producing potent anti-inflammatory and analgesic agents. google.comgoogle.com The core structure is integral to molecules designed to reduce inflammation. The incorporation of a 2-butoxy group, as seen in 2-Butoxy-3,4-difluoroaniline, offers a route to novel anti-inflammatory candidates with potentially altered pharmacokinetic profiles.

The difluoroaniline moiety is a cornerstone of the quinolone class of antibiotics. Research has detailed the synthesis of potent antibacterial agents, such as temafloxacin, which utilizes 2,4-difluoroaniline as a key intermediate. cdnsciencepub.com The synthesis involves the reaction of a complex ketone with the difluoroaniline to form the core quinolone structure. The use of this compound as an analogue in such syntheses could lead to new antibacterial candidates, with the butoxy group potentially influencing the drug's spectrum of activity or resistance profile.

Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. nih.gov The design of these inhibitors often relies on specific diaryl heterocyclic structures. The 3,4-difluorophenyl group is a key feature in some selective COX-2 inhibitors. For example, the synthesis of the potent and selective COX-2 inhibitor ABT-963 involves a 2-(3,4-difluorophenyl) moiety. molaid.com The development of new series of potential COX-2 inhibitors has also focused on diaryl-1,3,4-oxadiazoles and other scaffolds where fluorinated phenyl rings are crucial for activity and selectivity. rsc.org this compound provides a ready-made building block containing this desirable difluorophenyl arrangement, with the butoxy group offering an additional site for modifying the molecule's properties to optimize binding within the COX-2 active site. nih.gov

Chemical suppliers explicitly categorize this compound as a building block for creating libraries of kinase inhibitors and PROTACs, indicating its direct utility in these cutting-edge areas of drug discovery. fluorochem.co.uk

Kinase inhibitors are a crucial class of therapeutics, particularly in oncology. acs.org The synthesis of many kinase inhibitors, such as the VEGFR inhibitor Axitinib, begins with precursors like 2,4-difluoroaniline. acs.org The p38 MAP kinase, a target for inflammatory diseases and cancer, has also been successfully targeted with inhibitors derived from complex ureas, a functional group that can be readily formed from an aniline (B41778) precursor. nih.gov The butoxy-difluoroaniline structure is well-suited for generating novel kinase inhibitors where the specific substitution pattern can fine-tune selectivity and potency.

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govcore.ac.uk They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov this compound is listed as a building block for PROTACs, suggesting its use in synthesizing the target-binding portion of the molecule. fluorochem.co.ukambeed.com Its structure allows for the straightforward attachment of linkers destined for connection to an E3 ligase ligand.

Table 1: Examples of Related Aniline Intermediates in Drug Synthesis

| Intermediate | Application Area | Example Target/Drug Class |

| 2,4-Difluoroaniline | Kinase Inhibitors | Axitinib (VEGFR inhibitor) acs.org |

| 2,4-Difluoroaniline | Antibacterials | Temafloxacin (Quinolone) cdnsciencepub.com |

| 3,4-Difluorophenyl moiety | COX-2 Inhibitors | ABT-963 molaid.com |

| 2-Alkoxy-3,4-difluoroaniline | GPCR Ligands | GPR120 Agonists google.com |

GPCRs represent one of the largest families of drug targets. google.com Patent literature demonstrates the use of closely related analogues, such as 2-bromo-6-cyclobutoxy-3,4-difluoroaniline, in the synthesis of agonists for GPR120, a receptor implicated in metabolic diseases. google.com This highlights the value of the 2-alkoxy-3,4-difluoroaniline scaffold for creating GPCR modulators. The synthesis involves multi-step sequences where the aniline is a core component for building the final complex molecule. google.com Furthermore, related structures are found in modulators of cannabinoid receptors (CB2), which are GPCRs involved in pain and inflammation, as well as in compounds developed as potential treatments for neuropathic pain. google.com.pggoogle.com

Contribution to Advanced Materials Science and Functional Applications

Nonlinear Optical (NLO) Properties of Fluorinated Aniline (B41778) Derivatives

Nonlinear optical (NLO) materials are crucial for applications in optical computing, data storage, and telecommunications. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron donor-acceptor (D-A) systems that enhance molecular polarizability.

Fluorinated aniline derivatives have been a subject of significant research for NLO applications. The introduction of fluorine atoms into organic chromophores can enhance their NLO properties. Fluorine's high electronegativity can increase the molecular hyperpolarizability (β), a key parameter for second-order NLO materials, by modifying the electronic distribution within the molecule. deepdyve.comoptica.org

In a typical D-π-A chromophore structure, an aniline derivative can act as the electron donor. The presence of fluorine atoms on the aniline ring, as in 2-Butoxy-3,4-difluoroaniline, can have several positive effects:

Enhanced Asymmetry : The strategic placement of fluorine atoms can break molecular symmetry, which is often a prerequisite for a large second-order NLO response. optica.org

Improved Thermal and Chemical Stability : The strength of the carbon-fluorine bond imparts greater stability to the resulting materials, which is critical for device longevity. acs.org

Reduced Optical Loss : Fluorination can shift absorption bands away from the near-infrared telecommunication wavelengths (1.3–1.5 μm), thereby reducing optical loss and improving device efficiency. deepdyve.com

Research on fluorinated poly(p-phenylenevinylene) copolymers has shown that the simultaneous presence of fluorine and alkoxy substituents can lead to a substantial enhancement of the third-order NLO susceptibility (χ³). optica.org This is attributed to a symmetry breaking in the charge distribution along the polymer chain. optica.org The this compound molecule, containing both types of substituents, is an ideal building block for such "push-pull" systems. Theoretical studies on D-π-A chromophores confirm that modifying donor groups and the π-linker system significantly tunes the NLO response, with HOMO-LUMO energy gaps playing a critical role in determining the extent of charge transfer. rsc.orgnih.gov

Table 1: Comparison of NLO Properties in Related Chromophores This table presents illustrative data from studies on similar classes of compounds to highlight the effect of fluorination and donor groups on NLO properties.

| Compound/System | Key Structural Features | Measured NLO Property | Significance | Reference |

|---|---|---|---|---|

| Fluorinated Chromophore (2b) | Tetrafluorinated aniline derivative | β value ~8 times greater than p-Nitroaniline (pNA) | Demonstrates significant enhancement of molecular hyperpolarizability through fluorination. | deepdyve.com |

| Fluorinated Poly(arylene ether) (P1) | Perfluorophenyl moieties in main chain, NLO chromophores in side chain | d₃₃ value of 60 pm/V | Shows high thermal stability (up to 160 °C) and strong NLO response in a polymeric system. | acs.org |

| Fluorinated PPV Copolymer | Alkoxy and fluorine-substituted rings | χ³ = 6 ± 2 × 10⁻¹⁰ esu | Highlights the synergistic effect of donor (alkoxy) and acceptor-like (fluoro) groups in enhancing third-order NLO response. | optica.org |

Integration into Liquid Crystalline Systems

Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. Their application in display technologies (LCDs) is ubiquitous. The properties of LC materials, such as mesophase range, clearing point, and dielectric anisotropy, are highly sensitive to molecular structure.

Fluorinated aniline derivatives are widely used as components in liquid crystal mixtures. tandfonline.comtandfonline.comgoogle.com Fluorine substitution is a key strategy for tuning the properties of LC molecules for several reasons:

Steric Effects : Lateral substitution with fluorine can broaden the molecule, which generally depresses the clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.com This can be useful for creating broad-range LC mixtures.

Conformational Rigidity : Fluorination can increase the rigidity of the molecular structure, which helps stabilize the elongated, rod-like shape required for nematic liquid crystal phases. researchgate.net

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties This table provides representative findings on how fluorination impacts the behavior of aniline-based liquid crystals.

| System | Effect of Fluorine Substitution | Observed Property Change | Reference |

|---|---|---|---|

| Azo ester LCs with lateral Cl and terminal F | Lateral substitution depresses melting and clearing points. | Reduced nematic and smectic mesophase range. | tandfonline.com |

| 4-octyloxy-N-(benzylidene)aniline derivatives | Terminal trifluoromethyl or trifluoromethoxy groups. | Stabilization of smectic B and A phases. | tandfonline.com |

| Nematic LC compositions | Admixture with p-alkoxybenzylidene-p-fluoroaniline. | Used to formulate stable nematic mixtures for electro-optical devices. | google.com |

Role in Polymer Synthesis and Functional Coatings (e.g., polyaniline derivatives)

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical properties, environmental stability, and ease of synthesis. rsc.org However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability. rsc.orgrsc.org Introducing substituents onto the aniline ring is a primary method to overcome this limitation and to tune the polymer's properties for specific applications, such as anti-corrosion coatings, sensors, and shielding materials. rsc.orgigi-global.com

The polymerization of a monomer like this compound would yield a substituted PANI with a unique combination of properties derived from its substituents:

Improved Solubility : The butoxy group, an alkoxy substituent, is known to increase the solubility of PANI derivatives in organic solvents, thereby enhancing their processability for applications like coatings. rsc.orgresearchgate.net

Enhanced Thermal Stability : The incorporation of fluorine atoms into the polymer backbone generally increases thermal stability due to the high strength of the C-F bond. Studies on poly(3-fluoroaniline) have confirmed that it is thermally more stable than the parent PANI. qu.edu.qa

Tuned Electronic Properties : Both alkoxy and fluoro substituents influence the electronic properties of the resulting polymer. Alkoxy groups are electron-donating and can affect the redox potentials of the polymer. rsc.org Fluorine, being electron-withdrawing, also modifies the electronic structure, although its effect on conductivity can be complex. Research on poly(aniline-co-3-fluoroaniline) copolymers shows that while fluorination improves solubility and thermal stability, it tends to decrease electrical conductivity compared to pure PANI. qu.edu.qa

Therefore, poly(this compound) is expected to be a highly processable and thermally stable polymer. While its conductivity might be lower than that of unsubstituted PANI, its enhanced solubility would make it an excellent candidate for creating functional coatings via solution-based techniques. igi-global.com Such coatings could offer superior corrosion resistance, thermal stability, and specific surface properties (e.g., hydrophobicity) for advanced applications. mdpi.comnih.gov

Table 3: Effects of Substituents on Polyaniline (PANI) Properties This table summarizes general findings from literature on how different substituents affect key properties of polyaniline.

| Substituent Type | Effect on Solubility | Effect on Thermal Stability | Effect on Conductivity | Reference |

|---|---|---|---|---|

| Alkoxy Groups | Increases solubility in organic solvents. | Generally stable. | Affects redox potential; can decrease conductivity depending on position. | rsc.org |

| Fluorine (F) | Increases solubility. | Increases thermal stability. | Decreases with increasing fluorine content. | qu.edu.qa |

| Electron-Acceptor Groups (e.g., -NO₂) | Can improve solubility. | Variable. | Lowers the energy gap, potentially useful for semiconductor applications. | acs.org |

Environmental and Biological Research Implications

Biodegradation and Biotransformation of Organofluorine Compounds in Environmental Systems

Organofluorine compounds are prevalent in a variety of industrial applications, including pharmaceuticals and agrochemicals, leading to their potential release into the environment. acs.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to these molecules, often making them resistant to degradation. nih.gov This persistence can lead to the accumulation of these compounds in various environmental compartments. nih.govresearchgate.net

For instance, studies on compounds like 3,4-difluoroaniline (B56902) have demonstrated that some microorganisms, such as Pseudomonas fluorescens, can degrade them under aerobic conditions. chemsrc.com The initial steps in the microbial catabolism of aromatic compounds often involve oxygenase enzymes. ucd.ie These enzymes can hydroxylate the aromatic ring, a crucial step that can either lead to further degradation or the formation of more complex and potentially more toxic metabolites. nih.gov

The biodegradation of fluorinated aromatic compounds can proceed through established catabolic pathways, as the small size of the fluorine atom allows these molecules to be accepted as substrates by various enzymes. ucd.ie However, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the subsequent enzymatic reactions. In some cases, the biotransformation of organofluorine compounds can lead to the formation of toxic fluorometabolites. nih.gov

The butoxy group in 2-Butoxy-3,4-difluoroaniline adds another layer of complexity to its potential biodegradation. The ether linkage could be susceptible to cleavage by microbial enzymes, a process that would significantly alter the structure and properties of the original molecule.

Metabolite Identification and Pathway Elucidation

Understanding the metabolic fate of this compound is crucial for assessing its potential biological impact. While direct metabolic studies on this specific compound are limited, research on other fluoroanilines provides a predictive framework for its biotransformation. The metabolism of xenobiotics in organisms typically involves Phase I and Phase II reactions.

Phase I reactions often introduce or expose functional groups, such as hydroxyl (-OH) or amino (-NH2) groups. For fluoroanilines, common Phase I metabolic transformations include N-acetylation and hydroxylation of the aromatic ring. tandfonline.comshu.ac.uk For example, the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats leads to the formation of hydroxylated and N-acetylated metabolites. tandfonline.comshu.ac.uk Similarly, studies on 4-fluoroaniline (B128567) have shown both ortho- and para-hydroxylation. nih.gov It is plausible that this compound could undergo similar hydroxylation on the aromatic ring, in addition to potential O-dealkylation of the butoxy group.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. Common conjugation reactions for aniline (B41778) metabolites include sulfation and glucuronidation of hydroxyl groups. nih.govnih.gov For instance, the principal metabolites of 3-chloro-4-fluoroaniline include a sulfate (B86663) conjugate and a glucuronide conjugate. tandfonline.comshu.ac.uk

The identification and elucidation of these metabolic pathways heavily rely on advanced analytical techniques. Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy is a particularly powerful tool for tracking the fate of fluorinated compounds in biological systems, as it allows for the detection of fluorometabolites in complex mixtures without the need for extensive purification. ucd.ieucd.ie High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS) are also indispensable for the separation, detection, and structural characterization of metabolites. tandfonline.comshu.ac.uksigmaaldrich.com

Table 1: Potential Metabolic Pathways for this compound Based on Analogous Compounds

| Metabolic Reaction | Potential Metabolite(s) | Supporting Evidence from Analogous Compounds |

| N-Acetylation | 2-Butoxy-3,4-difluoroacetanilide | Observed in the metabolism of 3-chloro-4-fluoroaniline and o-fluoroaniline. tandfonline.comshu.ac.uknih.gov |

| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | A common pathway for fluoroanilines like 3-chloro-4-fluoroaniline and 4-fluoroaniline. tandfonline.comshu.ac.uknih.gov |

| O-Dealkylation | 3,4-difluoro-2-hydroxyaniline | A potential pathway involving the cleavage of the butoxy group. |

| O-Sulfation | Sulfate conjugates of hydroxylated metabolites | A major conjugation pathway for metabolites of 3-chloro-4-fluoroaniline and o-fluoroaniline. tandfonline.comshu.ac.uknih.gov |

| O-Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | A significant conjugation pathway observed in the metabolism of 3-chloro-4-fluoroaniline and o-fluoroaniline. tandfonline.comshu.ac.uknih.gov |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. nih.gov The synthesis of specialty chemicals like this compound can benefit from the application of these principles to minimize environmental impact.

Traditional methods for the synthesis of anilines and other aromatic compounds can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. tandfonline.com Green chemistry approaches seek to develop more sustainable synthetic routes. For the synthesis of anilines, this can include the use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that are highly efficient and can be easily recovered and reused. tandfonline.com

Microwave-assisted organic synthesis is one such green technology that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.com The development of catalytic systems that avoid the use of heavy metals is another important area of research in green chemistry. tandfonline.com

In the context of this compound, a green synthetic approach might involve:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents.

Energy Efficiency: Employing methods like microwave heating to reduce energy consumption and reaction times. tandfonline.com

Catalysis: Utilizing highly selective and recyclable catalysts to improve efficiency and reduce waste.

The application of green chemistry principles extends beyond the synthesis to the entire lifecycle of the compound, including its use and disposal. Designing molecules that are biodegradable after their intended use is a key goal of green chemistry, which ties back to the research on biodegradation and biotransformation.

Table 2: Application of Green Chemistry Principles to Amine Synthesis

| Green Chemistry Principle | Application in Aniline Synthesis | Potential Benefit |

| Prevention | Designing synthetic pathways that minimize waste generation. | Reduced environmental pollution and disposal costs. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. | Improved worker safety and reduced environmental impact. |

| Designing Safer Chemicals | Creating products that are effective yet have minimal toxicity. | Reduced risk to human health and ecosystems. |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents with greener alternatives. tandfonline.com | Reduced air and water pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. tandfonline.com | Lower energy costs and reduced carbon footprint. |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps and waste. | Simplified processes and improved efficiency. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. tandfonline.com | Increased reaction rates, higher yields, and reduced waste. |

| Design for Degradation | Designing chemical products that break down into innocuous substances after use. nih.gov | Reduced persistence and accumulation of pollutants. |

Q & A

Q. Optimization Tips :

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Monitor reaction progress via HPLC or GC-MS to identify incomplete substitutions or byproducts.

- Adjust stoichiometry (e.g., excess alkylating agent) to improve yields, as fluorinated aromatics often exhibit reduced reactivity due to electron-withdrawing effects .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer :

Regioselectivity in fluorinated aniline derivatives is influenced by steric and electronic factors. For instance, lithiation of N-BOC-3,4-difluoroaniline occurs preferentially at the less hindered position adjacent to fluorine substituents . To enhance regiocontrol:

- Directing Groups : Use temporary protecting groups (e.g., BOC) to direct lithiation to the desired position.

- Temperature Control : Lower temperatures (-40°C to -78°C) favor kinetic control, reducing competing pathways.

- Substrate Design : Pre-functionalize the aromatic ring with electron-donating/withdrawing groups to modulate reactivity.

Q. Data from Analogous Systems :

- Lithiation of N-BOC-2-methyl-3,4-difluoroaniline yielded only 8% of the desired product due to steric hindrance from fluorine atoms .

- In contrast, lithiation of N-BOC-2-methyl-6-fluoroaniline proceeded efficiently, highlighting the impact of fluorine positioning .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments and confirms substitution patterns (e.g., chemical shifts for ortho vs. para fluorine) .

- ¹H NMR resolves butoxy chain integration (e.g., δ ~3.5–4.0 ppm for -OCH₂- groups).

- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopes (e.g., bromine in intermediates) .

- HPLC-PDA : Monitors purity and quantifies byproducts (e.g., residual starting materials).

Example :

In the synthesis of 5-bromo-2,4-difluoroaniline derivatives, ¹H NMR confirmed regiochemistry via coupling constants (J = 4.8 Hz for aromatic protons) .

Advanced: How do microbial degradation pathways for fluorinated anilines inform the environmental fate of this compound?

Methodological Answer :

Pseudomonas fluorescens 26-K degrades 3,4-difluoroaniline via hydroxylation and dehalogenation, producing intermediates like 3-fluoro-4-hydroxyaniline . Key steps:

Hydroxylation : Catalyzed by monooxygenases, introducing a hydroxyl group.

Dehalogenation : Removal of fluorine via hydrolytic or reductive mechanisms.

Ring Cleavage : Catechol dioxygenases (e.g., C1,2DO or C2,3DO) cleave the aromatic ring .

Q. Implications for this compound :

- The butoxy side chain may sterically hinder enzyme binding, slowing degradation.

- Defluorination efficiency depends on fluorine positioning, as observed in 3,4-DFA vs. 3,4-DCA degradation .

Table 1 : Degradation Rates of Fluorinated Anilines by P. fluorescens 26-K

| Compound | Initial Concentration (mg/L) | Degradation Time (Days) | Key Enzymes |

|---|---|---|---|

| 3,4-Difluoroaniline | 170 | 5–7 | C1,2DO |

| 3,4-Dichloroaniline | 250 | 4 | C2,3DO |

Basic: How can researchers resolve contradictions in reported degradation rates of fluorinated anilines?

Methodological Answer :

Contradictions often arise from differences in experimental conditions:

Q. Resolution Strategies :

- Conduct comparative studies under standardized conditions (pH, temperature, cosubstrates).

- Use isotopic labeling (e.g., ¹⁸O) to track enzymatic pathways.

Advanced: What role does this compound play in the synthesis of heterocyclic compounds?

Methodological Answer :

Fluoroanilines are precursors to indoles, imidazoles, and other heterocycles. For example:

- Indole Synthesis : Lithiated intermediates react with diethyl oxalate to form indole-2-carboxylates .

- Imidazo[4,5-b]pyridines : 5-Chloro-2,4-difluoroaniline derivatives undergo condensation with carbonyl reagents to form bioactive heterocycles .

Q. Challenges :

- Fluorine’s electron-withdrawing effects reduce nucleophilicity, requiring activated reagents (e.g., Pd catalysts).

- Steric bulk from the butoxy group may necessitate longer reaction times or higher temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.